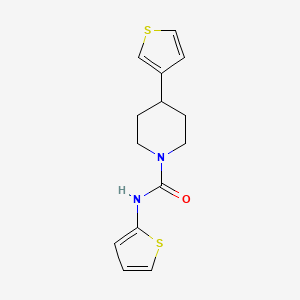

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-thiophen-2-yl-4-thiophen-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c17-14(15-13-2-1-8-19-13)16-6-3-11(4-7-16)12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRUWLHTXBTKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Substitution with Thiophene Groups: The thiophene groups can be introduced via nucleophilic substitution reactions using thiophene derivatives.

Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate reagents like carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with piperidine and thiophene groups may interact with enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Single Thiophene Moieties

Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and (Z)-1-(thiophen-2-yl)prop-2-en-1-one (29) () share a single thiophene group but differ in their core structures (sulfonamide vs. piperidine-carboxamide). Key observations include:

- Biological Activity : These analogs exhibit IC50 values of ~9–10 µM against breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) .

- Electronic Effects : The thiophene’s electron-rich sulfur atom enhances π-π stacking and hydrophobic interactions with biological targets, a property likely amplified in the dual-thiophene target compound.

Table 1: Comparison of Single-Thiophene Derivatives

Piperidine-Carboxamide Derivatives with Varied Substituents

Compounds like 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide () and N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (2) () highlight the versatility of the piperidine-carboxamide scaffold:

- Substituent Impact : Replacement of thiophene with pyridine or benzodiazole rings alters solubility and target affinity. For example, trifluoromethylpyridine groups enhance metabolic stability .

Table 2: Piperidine-Carboxamide Variants

Dual-Heterocyclic Systems in Drug Design

The dual-thiophene configuration in the target compound is rare but pharmacologically promising:

- Steric and Electronic Synergy : The 2- and 3-thiophene positions may create a planar, conjugated system, improving DNA intercalation or kinase inhibition .

- Comparison to Doxorubicin : Thiophene derivatives in show ~3× greater potency than doxorubicin, suggesting the target compound’s dual thiophenes could further enhance efficacy.

Biological Activity

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with thiophenes at the 2 and 3 positions. Its structural formula can be represented as:

This unique arrangement of functional groups is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is thought to modulate the activity of specific enzymes and receptors, influencing cellular processes such as:

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various pathogens. Studies indicate that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival .

- Anti-inflammatory Effects : Research suggests that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, potentially providing therapeutic benefits in inflammatory diseases.

Antimicrobial Studies

In vitro studies have highlighted the antimicrobial efficacy of this compound against a range of bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |

| Escherichia coli | 0.25 | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 0.30 | Interference with protein synthesis |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity and Safety Profiles

The safety profile of this compound was evaluated through hemolytic activity assays. The results showed low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications.

Comparative Studies

Comparative analysis with similar compounds reveals distinct biological profiles. For instance, compounds like N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide exhibit different mechanisms of action, primarily due to variations in substituents on the piperidine ring. Table 2 summarizes key differences between these compounds.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Dual thiophene substitution | Strong antimicrobial activity |

| N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | Chlorine substitution | Enhanced anti-inflammatory effects |

| N-(2-chlorophenyl)-4-(furan-3-yl)piperidine-1-carboxamide | Furan ring instead of thiophene | Moderate antibacterial properties |

Case Studies

Recent studies have explored the therapeutic potential of this compound in various disease models. One notable study examined its efficacy in a murine model of bacterial infection, where it demonstrated significant reductions in bacterial load compared to control groups .

Q & A

Basic: What synthetic strategies are optimal for preparing N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide, and how can yield and purity be maximized?

Answer: The synthesis typically involves multi-step reactions, including:

- Carboxamide formation via coupling activated piperidine intermediates with thiophene derivatives using reagents like EDCI/HOBt in DMF or THF .

- Thiophene functionalization through regioselective substitution reactions, optimized at 60–80°C under inert atmospheres .

- Critical parameters: Solvent polarity (e.g., DMF for high-temperature reactions), catalyst selection (e.g., Pd for cross-coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 318.0842) .

- Infrared Spectroscopy (IR): Confirms carboxamide C=O stretch (~1650 cm⁻¹) and thiophene C-S bonds (~650 cm⁻¹) .

Advanced: How do electronic interactions between the thiophene and piperidine moieties influence reactivity and biological activity?

Answer:

- Electron donation/withdrawal effects: The thiophene-3-yl group (electron-rich) enhances nucleophilic reactivity, while the piperidine carboxamide acts as an electron-withdrawing group, stabilizing intermediates in substitution reactions .

- Biological relevance: π-π stacking between thiophene rings and target proteins (e.g., kinases) may enhance binding affinity, as observed in analogous thiophene-piperidine hybrids .

- Computational validation: DFT calculations (e.g., HOMO-LUMO gaps) predict charge distribution and reactive sites .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

- Analog synthesis: Modify thiophene substituents (e.g., 5-bromo or 4-methyl derivatives) and piperidine N-substituents .

- Bioassay design:

- Statistical analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Basic: How can the stability of this compound under varying pH and temperature conditions be assessed?

Answer:

- Forced degradation studies:

- Acidic/basic conditions (0.1M HCl/NaOH, 24h) followed by HPLC analysis to monitor degradation products .

- Thermal stability (40–80°C) assessed via TGA/DSC .

- Light sensitivity: UV-vis spectroscopy tracks photo-oxidation of thiophene rings under UV light .

Advanced: What computational tools are effective for predicting the binding modes of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Simulate interactions with receptors (e.g., COX-2 or dopamine D2) using crystal structures from the PDB .

- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories .

- Pharmacophore modeling (MOE): Identify critical hydrogen-bond acceptors (carboxamide oxygen) and hydrophobic regions (thiophene) .

Advanced: How should researchers resolve contradictions in reported biological activity data for similar compounds?

Answer:

- Meta-analysis: Compare assay conditions (e.g., IC50 values under varying ATP concentrations in kinase assays) .

- Control experiments: Validate target specificity using knockout cell lines or competitive inhibitors .

- Data normalization: Adjust for batch effects (e.g., solvent DMSO concentration differences) using Z-score analysis .

Advanced: What strategies mitigate regioselectivity challenges during thiophene functionalization?

Answer:

- Directing groups: Install temporary substituents (e.g., boronic esters) to guide C-H activation at the 3-position of thiophene .

- Catalytic systems: Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura couplings at sterically hindered sites .

- Kinetic vs. thermodynamic control: Optimize reaction time (e.g., shorter durations favor meta-substitution) .

Basic: What are the key considerations for scaling up the synthesis from milligram to gram quantities?

Answer:

- Solvent scalability: Replace DMF with EtOH/H2O mixtures for safer large-scale reactions .

- Catalyst recovery: Use immobilized catalysts (e.g., Pd on carbon) to reduce costs .

- Purification: Switch from column chromatography to recrystallization (e.g., EtOH/H2O) .

Advanced: How can researchers design multi-step synthesis protocols to incorporate isotopic labeling (e.g., ¹³C or ²H) for mechanistic studies?

Answer:

- Isotope introduction:

- Use ¹³C-labeled KCN in Strecker synthesis for piperidine ring labeling .

- Incorporate ²H via H/D exchange catalyzed by Pd/C in D2O .

- Tracking: LC-MS/MS monitors isotopic incorporation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.